1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound features a cyclopropanesulfonyl group and a 3-methylphenylmethyl group attached to a diazepane ring
Preparation Methods
The synthesis of 1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be constructed through a series of cyclization reactions involving suitable precursors such as diamines and dihalides.
Attachment of the 3-Methylphenylmethyl Group: This step involves the alkylation of the diazepane ring with a 3-methylbenzyl halide under nucleophilic substitution conditions.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It may be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group and the diazepane ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane can be compared with other similar compounds, such as:
1-(Cyclopropanesulfonyl)-3-methylpiperazine: This compound has a similar cyclopropanesulfonyl group but features a piperazine ring instead of a diazepane ring.
Tolterodine: A compound with a similar structural motif used in the treatment of overactive bladder.
Imidazo[1,2-a]pyridines: These compounds share some structural similarities and are used in various pharmaceutical applications.
Properties
Molecular Formula |
C16H24N2O2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-[(3-methylphenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C16H24N2O2S/c1-14-4-2-5-15(12-14)13-17-8-3-9-18(11-10-17)21(19,20)16-6-7-16/h2,4-5,12,16H,3,6-11,13H2,1H3 |
InChI Key |
YPTWSVWJLAKXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCN(CC2)S(=O)(=O)C3CC3 |
Origin of Product |
United States |
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